molecular formula C15H15NO4S B2531327 3-[Ethyl(phenyl)sulfamoyl]benzoic acid CAS No. 325721-87-7

3-[Ethyl(phenyl)sulfamoyl]benzoic acid

Cat. No.: B2531327
CAS No.: 325721-87-7
M. Wt: 305.35
InChI Key: NZRQFMPFEUTMTQ-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-[Ethyl(phenyl)sulfamoyl]benzoic acid is widely used in scientific research, including:

Safety and Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it may form combustible dust concentrations in air, cause skin irritation, cause serious eye damage, and cause damage to organs through prolonged or repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl(phenyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with ethyl phenyl sulfonamide under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(phenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-[Ethyl(phenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The sulfamoyl group plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[Ethyl(phenyl)sulfamoyl]benzoic acid
  • 2-[Ethyl(phenyl)sulfamoyl]benzoic acid
  • 3-[Methyl(phenyl)sulfamoyl]benzoic acid

Uniqueness

3-[Ethyl(phenyl)sulfamoyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

IUPAC Name

3-[ethyl(phenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-2-16(13-8-4-3-5-9-13)21(19,20)14-10-6-7-12(11-14)15(17)18/h3-11H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRQFMPFEUTMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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